molecular formula C21H24N4O3 B3853872 1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Cat. No. B3853872
M. Wt: 380.4 g/mol
InChI Key: IVGVRZBQQYMAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of proline-based compounds, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is not fully understood. However, it is believed to exert its biological activities by modulating the activity of certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, the compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its potent biological activities. The compound has been shown to exhibit anti-inflammatory and analgesic activities, as well as inhibit the growth of cancer cells in vitro. Additionally, the compound has a favorable pharmacokinetic profile, which makes it a promising candidate for further development.
One of the main limitations of using 1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments is its limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of research is the development of analogs of the compound with improved biological activities and pharmacokinetic profiles. Another area of research is the elucidation of the compound's mechanism of action, which could lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, the compound could be studied for its potential use in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.

Scientific Research Applications

1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been studied for its potential applications in drug discovery and development. The compound has been shown to exhibit potent anti-inflammatory and analgesic activities in animal models. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[[5-(methoxymethyl)furan-2-yl]methyl]-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-27-15-19-9-8-18(28-19)14-24-11-3-7-20(24)21(26)23-16-5-2-6-17(13-16)25-12-4-10-22-25/h2,4-6,8-10,12-13,20H,3,7,11,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGVRZBQQYMAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)CN2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
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1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide

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